molecular formula C16H17ClO3S B2434909 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-28-5

1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B2434909
CAS No.: 338412-28-5
M. Wt: 324.82
InChI Key: KKYFONUAPALMHC-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and a phenylpropanol moiety.

Preparation Methods

The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl chloride. This intermediate is then reacted with phenylpropanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the process .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization and distillation to isolate the desired compound .

Chemical Reactions Analysis

1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The chlorobenzyl and phenylpropanol moieties contribute to its overall chemical behavior, affecting its binding affinity and activity in different environments .

Comparison with Similar Compounds

1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol can be compared with similar compounds such as:

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-16(18,14-5-3-2-4-6-14)12-21(19,20)11-13-7-9-15(17)10-8-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYFONUAPALMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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